

In-Depth Technical Guide: 1,3-Dioctanoyl Glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Dioctanoyl glycerol*

Cat. No.: *B106050*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioctanoyl glycerol, a specific diacylglycerol (DAG), is a molecule of significant interest in lipid research and drug development. Unlike its isomer, 1,2-dioctanoyl glycerol, which is a well-known second messenger in cellular signaling, **1,3-dioctanoyl glycerol** serves different, yet equally important, roles. It is frequently utilized as a stable metabolic probe for investigating triacylglycerol (TAG) metabolism and as a key intermediate in the enzymatic synthesis of structured lipids. This technical guide provides a comprehensive overview of **1,3-dioctanoyl glycerol**, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its application in metabolic studies. A critical distinction in its signaling capacity compared to its 1,2-isomer is also elucidated.

Core Data: CAS Number and Synonyms

The unambiguous identification of **1,3-dioctanoyl glycerol** is crucial for research and regulatory purposes. Its Chemical Abstracts Service (CAS) number and various synonyms are provided below.

Identifier	Value
CAS Number	1429-66-9 [1]
Synonyms	1,3-Dioctanoin [1] , 1,3-Dicapryloylglycerol, Glycerol 1,3-dicaprylate, Octanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester, DG(8:0/0:0/8:0) [1]

Physicochemical Properties

A summary of the key physicochemical properties of **1,3-dioctanoyl glycerol** is presented in the table below, offering a quick reference for experimental design and formulation development.

Property	Value	Source
Molecular Formula	C ₁₉ H ₃₆ O ₅	[1] [2] [3]
Molecular Weight	344.49 g/mol	[1] [2] [3]
Appearance	Neat oil or solid	[1] [2]
Solubility	Chloroform (10 mg/ml), DMF (30 mg/ml), DMSO (1 mg/ml), Ethanol (10 mg/ml), Sparingly soluble in aqueous buffers.	[1]
Storage Temperature	-20°C	[1]

Experimental Protocols

Enzymatic Synthesis of 1,3-Dioctanoyl Glycerol

The regioselective synthesis of 1,3-diacylglycerols is most effectively achieved through enzymatic methods, which offer mild reaction conditions and high specificity, minimizing the formation of unwanted isomers. Below is a detailed protocol for the lipase-catalyzed esterification of glycerol with octanoic acid.

Objective: To synthesize **1,3-dioctanoyl glycerol** with high purity.

Materials:

- Glycerol (anhydrous)
- Octanoic acid (caprylic acid)
- Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
- Anhydrous hexane (or solvent-free system)
- Molecular sieves (3Å)
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography elution
- Rotary evaporator
- Magnetic stirrer with heating
- Vacuum pump

Procedure:

- Reactant Preparation: In a round-bottom flask, dissolve glycerol (1 molar equivalent) and octanoic acid (2.2 molar equivalents) in anhydrous hexane. For a solvent-free system, directly mix the reactants. Add activated molecular sieves to the mixture to remove any residual water.
- Enzymatic Reaction: Add the immobilized 1,3-specific lipase (typically 5-10% by weight of the total reactants) to the mixture.
- Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40-50°C). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of fatty acid and the formation of diacylglycerol.

- Reaction Termination: Once the reaction reaches the desired conversion, terminate it by filtering off the immobilized enzyme.
- Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate **1,3-dioctanoyl glycerol** from unreacted starting materials, monoacylglycerols, and triacylglycerols.
- Characterization: Confirm the identity and purity of the synthesized **1,3-dioctanoyl glycerol** using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Assay for Triacylglycerol Metabolism using 1,3-Dioctanoyl Glycerol

1,3-Dioctanoyl glycerol can be used as a substrate to study the activity of enzymes involved in the later stages of triacylglycerol synthesis, such as diacylglycerol acyltransferase (DGAT).

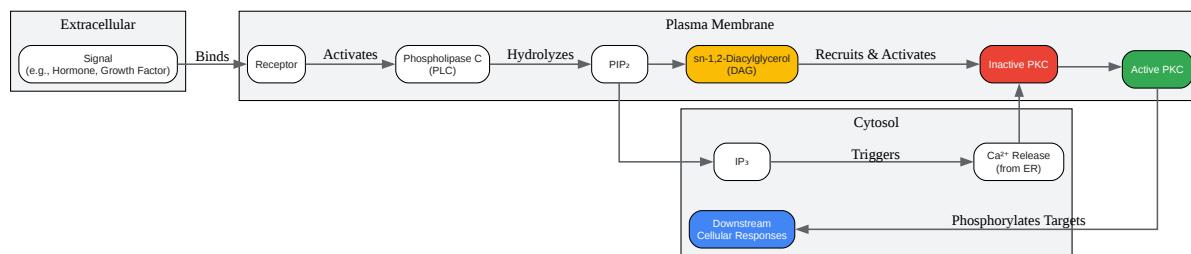
Objective: To measure the activity of DGAT using **1,3-dioctanoyl glycerol** as a substrate.

Materials:

- Cell or tissue homogenate containing DGAT
- **1,3-Dioctanoyl glycerol**
- Radio-labeled or fluorescently-labeled acyl-CoA (e.g., [¹⁴C]oleoyl-CoA)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂)
- Bovine serum albumin (BSA)
- Scintillation cocktail and counter (for radiolabeled acyl-CoA) or fluorometer
- TLC plates and developing solvent system (e.g., hexane:diethyl ether:acetic acid)

Procedure:

- Substrate Preparation: Prepare a stock solution of **1,3-dioctanoyl glycerol** in a suitable organic solvent (e.g., ethanol or DMSO).
- Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, BSA, cell/tissue homogenate, and **1,3-dioctanoyl glycerol**.
- Initiation of Reaction: Start the reaction by adding the labeled acyl-CoA.
- Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes).
- Termination of Reaction: Stop the reaction by adding a quench solution (e.g., a mixture of chloroform and methanol).
- Lipid Extraction: Extract the lipids from the reaction mixture.
- Separation of Lipids: Separate the newly synthesized triacylglycerol from the unreacted substrates by TLC.
- Quantification: Scrape the triacylglycerol spot from the TLC plate and quantify the amount of incorporated labeled acyl-CoA using a scintillation counter or fluorometer.
- Data Analysis: Calculate the specific activity of DGAT based on the amount of product formed per unit of time per amount of protein in the homogenate.


Signaling Pathways and Logical Relationships

The Diacylglycerol (DAG) - Protein Kinase C (PKC) Signaling Pathway

The canonical diacylglycerol signaling pathway involves the activation of Protein Kinase C (PKC) by the sn-1,2-diacylglycerol isomer. This pathway is initiated by the stimulation of cell surface receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) into inositol 1,4,5-trisphosphate (IP₃) and sn-1,2-diacylglycerol. IP₃ triggers the release of calcium from intracellular stores, and both calcium and sn-1,2-diacylglycerol are required for the activation of conventional PKC isoforms.

It is a critical point of distinction that **1,3-dioctanoyl glycerol** is not an effective activator of PKC. Its stereochemistry prevents it from fitting into the C1 domain of PKC, which is necessary for activation. Therefore, in studies of PKC activation, **1,3-dioctanoyl glycerol** can serve as a valuable negative control to its signaling-active 1,2-isomer.

Below is a Graphviz diagram illustrating the activation of PKC by sn-1,2-diacylglycerol.

[Click to download full resolution via product page](#)

Caption: The sn-1,2-Diacylglycerol Mediated Protein Kinase C (PKC) Activation Pathway.

Conclusion

1,3-Dioctanoyl glycerol is a valuable tool for researchers in the fields of lipid metabolism and drug development. Its well-defined chemical properties and the availability of specific enzymatic synthesis routes make it an ideal standard and substrate for various in vitro and in vivo studies. A clear understanding of its distinct role from its signaling-active isomer, 1,2-dioctanoyl glycerol, is paramount for the accurate interpretation of experimental results. This technical guide provides the foundational knowledge and practical protocols to effectively utilize **1,3-dioctanoyl glycerol** in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. 1,3-Dioctanoyl glycerol | C19H36O5 | CID 150911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dioctanoyl Glycerol | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1,3-Dioctanoyl Glycerol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b106050#1-3-dioctanoyl-glycerol-cas-number-and-synonyms\]](https://www.benchchem.com/product/b106050#1-3-dioctanoyl-glycerol-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

